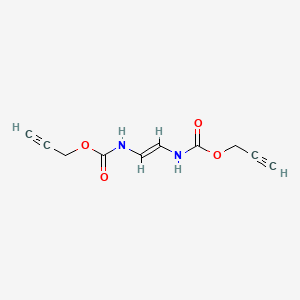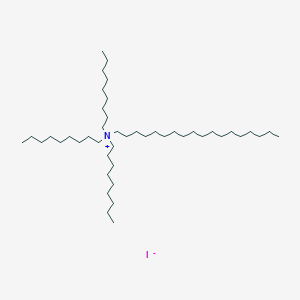
N,N,N-Trinonyloctadecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trinonyloctadecan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a central nitrogen atom bonded to three nonyl groups and one octadecyl group, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trinonyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trinonyloctadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-Trinonyloctadecan-1-amine+Methyl iodide→N,N,N-Trinonyloctadecan-1-aminium iodide
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trinonyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for iodide substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield N,N,N-Trinonyloctadecan-1-aminium nitrate.
Scientific Research Applications
N,N,N-Trinonyloctadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium iodide is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial applications or enhanced drug delivery in medical applications. The quaternary ammonium group interacts with negatively charged molecules, facilitating various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- Cetyltrimethylammonium bromide
- Candicine
Uniqueness
N,N,N-Trinonyloctadecan-1-aminium iodide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to similar compounds like cetyltrimethylammonium bromide, it may offer different solubility and interaction profiles, making it suitable for specialized applications.
Properties
CAS No. |
73205-31-9 |
|---|---|
Molecular Formula |
C45H94IN |
Molecular Weight |
776.1 g/mol |
IUPAC Name |
tri(nonyl)-octadecylazanium;iodide |
InChI |
InChI=1S/C45H94N.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;/h5-45H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FSTFAZRXPSEFSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


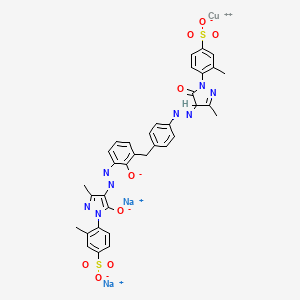
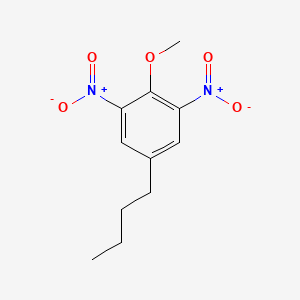

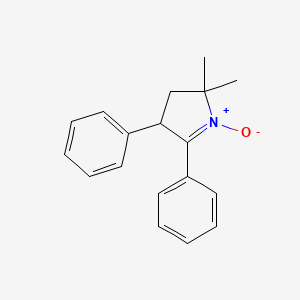
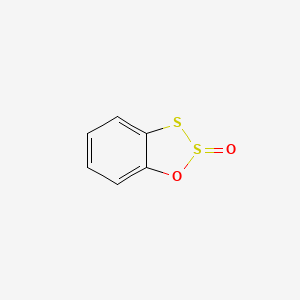
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
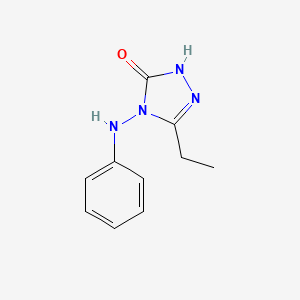

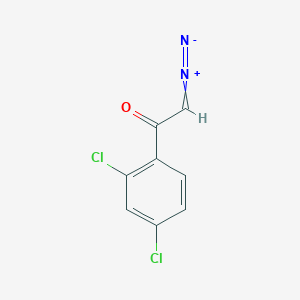
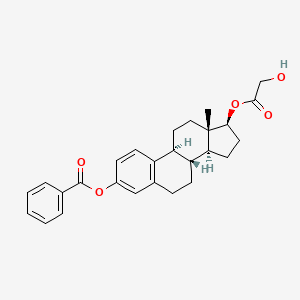
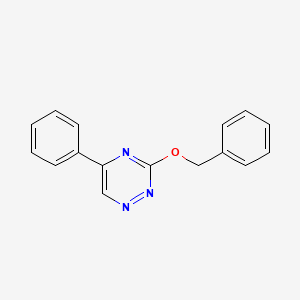
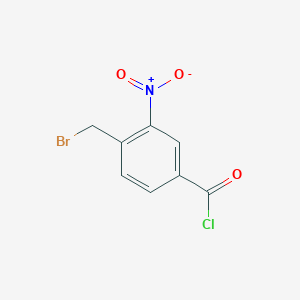
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
